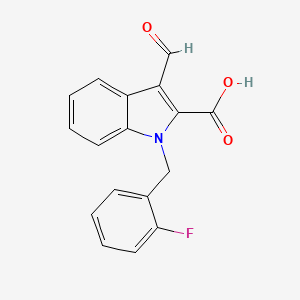

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

CAS No.: 903159-98-8

Cat. No.: VC4388666

Molecular Formula: C17H12FNO3

Molecular Weight: 297.285

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903159-98-8 |

|---|---|

| Molecular Formula | C17H12FNO3 |

| Molecular Weight | 297.285 |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H12FNO3/c18-14-7-3-1-5-11(14)9-19-15-8-4-2-6-12(15)13(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) |

| Standard InChI Key | YZRPZFQKDOFYAD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O)F |

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name, 1-[(2-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid, reflects its structural complexity. Its molecular formula is C₁₇H₁₂FNO₃, with a molecular weight of 297.285 g/mol. The indole nucleus consists of a benzene ring fused to a pyrrole ring, with substitutions at the 1-, 2-, and 3-positions:

-

1-Position: A 2-fluorobenzyl group enhances lipophilicity and steric bulk, influencing receptor-binding interactions.

-

2-Position: A carboxylic acid group provides hydrogen-bonding capacity and metabolic stability .

-

3-Position: A formyl group introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.

The fluorine atom at the ortho position of the benzyl group contributes to electronic effects, increasing the compound’s stability and modulating its interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂FNO₃ | |

| Molecular Weight | 297.285 g/mol | |

| CAS Number | 903159-98-8 | |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid | |

| Solubility | Not fully characterized |

Synthesis and Preparation

The synthesis of 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid involves multi-step organic reactions, typically starting from indole precursors. A generalized route includes:

-

Alkylation: Introduction of the 2-fluorobenzyl group at the indole’s 1-position via nucleophilic substitution or Friedel-Crafts alkylation.

-

Formylation: Vilsmeier-Haack formylation at the 3-position to install the formyl group.

-

Carboxylation: Oxidation or carbonylation at the 2-position to yield the carboxylic acid functionality.

Challenges in synthesis include controlling regioselectivity during formylation and preventing decarboxylation under acidic or basic conditions. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been explored to improve yields.

Biological Activities and Mechanisms

Antiviral Applications

Recent studies identify indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a critical enzyme in viral replication. The compound’s carboxylic acid and formyl groups chelate Mg²⁺ ions in the integrase active site, disrupting viral DNA strand transfer . Structural optimizations, such as introducing hydrophobic groups at the 3-position, enhance binding to a hydrophobic cavity near the integrase active site, improving inhibitory activity (IC₅₀ = 0.13 μM for derivative 20a) .

Antimicrobial Effects

The compound’s ability to disrupt microbial biofilms and inhibit enzymes like dihydrofolate reductase positions it as a candidate for antibacterial and antifungal drug development.

Spectroscopic Characterization

Spectroscopic data are critical for verifying the compound’s structure:

-

¹H NMR: Signals at δ 10.2 ppm (formyl proton), δ 8.1–7.2 ppm (aromatic protons), and δ 5.4 ppm (benzyl methylene).

-

¹³C NMR: Peaks at δ 190 ppm (formyl carbon), δ 170 ppm (carboxylic acid carbon), and δ 160 ppm (C-F).

-

IR: Stretches at 1710 cm⁻¹ (C=O, carboxylic acid) and 1680 cm⁻¹ (C=O, formyl).

Table 2: Comparative Spectroscopic Data for Indole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 1-(2-Fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid | 10.2, 8.1–7.2, 5.4 | 190, 170, 160 | 1710, 1680 |

| 6-Methoxy analog | 10.1, 7.9–6.8, 5.3 | 189, 169, 159 | 1705, 1675 |

Comparative Analysis with Analogues

Modifications to the indole scaffold significantly impact bioactivity:

-

6-Methoxy substitution (C₁₈H₁₄FNO₄, MW 327.3 g/mol) improves solubility but reduces antiviral potency compared to the parent compound.

-

Halogenation at C6 (e.g., bromine or chlorine) enhances π-stacking with viral DNA, boosting HIV integrase inhibition .

Recent Advances and Future Directions

Structural optimization efforts focus on:

-

Extending hydrophobic interactions via C3 alkyl/aryl chains to combat drug resistance .

-

Improving metabolic stability by replacing the formyl group with heterocyclic moieties.

Ongoing clinical trials are evaluating derivatives for HIV and oncology applications, with preliminary data showing reduced viral load and tumor growth .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume